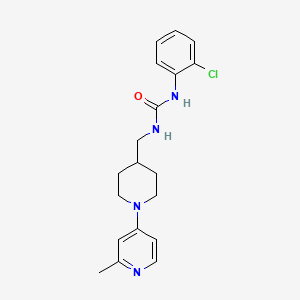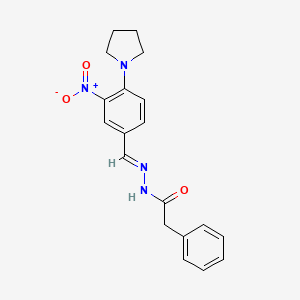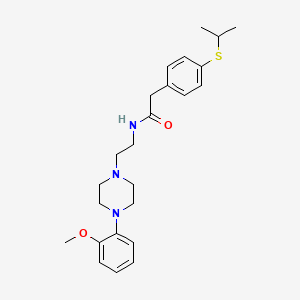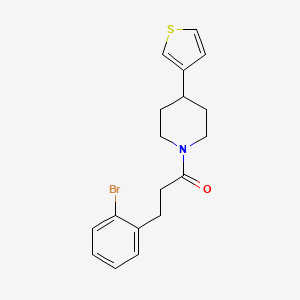![molecular formula C6H7NO4 B2382736 (3As,6aS)-3a,4,6,6a-四氢呋喃并[3,4-d][1,2]恶唑-3-羧酸 CAS No. 2648851-86-7](/img/structure/B2382736.png)
(3As,6aS)-3a,4,6,6a-四氢呋喃并[3,4-d][1,2]恶唑-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(3As,6aS)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole-3-carboxylic acid” is a complex organic compound. It belongs to the class of compounds known as oxazoles, which are aromatic compounds containing an oxazole ring .
Synthesis Analysis
The synthesis of oxazoles often involves the use of task-specific phosphine ligands, palladium-catalyzed C-5 arylation of oxazoles in polar solvents, and C-2 arylation in nonpolar solvents . An electrochemical phosphine-mediated deoxygenative [3 + 2] cycloaddition strategy for oxazole synthesis has also been described, employing naturally abundant and inexpensive carboxylic acids as starting materials .作用机制
The mechanism of action of (3As,6aS)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole-3-carboxylic acid is not fully understood, but studies have suggested that it may act by inhibiting specific enzymes or signaling pathways involved in disease progression. For example, (3As,6aS)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole-3-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which regulate gene expression and play a role in cancer progression.
Biochemical and Physiological Effects:
(3As,6aS)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole-3-carboxylic acid has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, it has been shown to have antioxidant and neuroprotective effects. Studies have also suggested that it may have a role in regulating glucose metabolism, making it a potential therapeutic agent for diabetes.
实验室实验的优点和局限性
One advantage of (3As,6aS)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole-3-carboxylic acid is its broad range of potential applications in scientific research. However, its potential toxicity and limited solubility in aqueous solutions may pose challenges in lab experiments. Additional studies are needed to fully understand the safety and efficacy of (3As,6aS)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole-3-carboxylic acid in various applications.
未来方向
There are several future directions for the use of (3As,6aS)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole-3-carboxylic acid in scientific research. One potential direction is the development of (3As,6aS)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole-3-carboxylic acid-based drugs for the treatment of inflammatory diseases and cancer. Additional studies are also needed to fully understand the mechanism of action of (3As,6aS)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole-3-carboxylic acid and its potential applications in other disease areas, such as neurodegenerative disorders and diabetes. Furthermore, the development of more efficient synthesis methods and modifications to the chemical structure of (3As,6aS)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole-3-carboxylic acid may lead to improved efficacy and reduced toxicity.
合成方法
(3As,6aS)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole-3-carboxylic acid can be synthesized using a variety of methods, including the reaction of 2,3-dihydrofuran with an isocyanate and a subsequent cyclization reaction. Another method involves the reaction of a furan with a nitrile oxide, followed by a cycloaddition reaction with an alkene. These methods have been optimized to produce (3As,6aS)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole-3-carboxylic acid with high yield and purity.
科学研究应用
磁性纳米催化
有机合成领域的最新进展突出了磁性纳米复合材料作为催化剂的应用。 这些纳米催化剂,包括氧化铁磁性纳米粒子(Fe3O4 MNPs),具有高稳定性、易于表面改性和使用外部磁铁高效分离等优点 。对于(3As,6aS)-3a,4,6,6a-四氢呋喃并[3,4-d][1,2]恶唑-3-羧酸,研究人员已经探索了使用磁性纳米催化剂合成该物质的方法。
比色和荧光传感器
羧酸,包括恶唑衍生物,在比色和荧光传感器中得到应用。这些传感器对特定分析物作出反应,检测颜色或荧光的变化。 虽然需要更多研究,但探索(3As,6aS)-3a,4,6,6a-四氢呋喃并[3,4-d][1,2]恶唑-3-羧酸的传感能力可能会产生有趣的结果 .
属性
IUPAC Name |
(3aS,6aS)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c8-6(9)5-3-1-10-2-4(3)11-7-5/h3-4H,1-2H2,(H,8,9)/t3-,4+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYINAZKBJYXZOO-IUYQGCFVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CO1)ON=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H](CO1)ON=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(Z)-2-cyano-N-phenyl-3-[4-(1,3-thiazol-4-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2382656.png)

![1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one](/img/no-structure.png)

![8-({4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)quinoline](/img/structure/B2382665.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2382667.png)

![6-{[(4-Chlorophenyl)sulfonyl]amino}hexanoic acid](/img/structure/B2382671.png)
![Methyl 2-[8-bromo-1-(2-methoxy-2-oxoethyl)-3-methyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2382673.png)

![N,N-diethyl-2-{[6-(hydroxymethyl)-9-methyl-2-(3-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2382675.png)